Physicochemical properties of 3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid
Physicochemical properties of 3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid
Introduction
Biphenyl derivatives represent a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to their unique conformational properties and ability to engage with biological targets.[1] These scaffolds are prevalent in drugs targeting a range of conditions, from inflammatory diseases to cancer.[1][2] This guide focuses on a specific, functionally rich derivative: 3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid . The strategic placement of a carboxylic acid, a phenolic hydroxyl group, and a nitro group on the biphenyl core imparts a distinct electronic and steric profile. Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher aiming to incorporate it into a drug discovery or materials science program. Properties such as acidity (pKa), lipophilicity (logP), and solubility are not mere data points; they are critical determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and ultimately, its therapeutic potential.
This document provides a comprehensive analysis of the known and predicted physicochemical properties of 3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these critical parameters, grounding theoretical knowledge in practical application.
Chemical Identity and Structural Features
A precise understanding of the molecule's structure is the foundation upon which all other physicochemical interpretations are built.
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IUPAC Name: 4-(3-hydroxy-4-nitrophenyl)benzoic acid[3]
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CAS Number: 376591-73-0[3]
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Molecular Formula: C₁₃H₉NO₅[3]
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Canonical SMILES: C1=CC(=CC=C1C2=CC(=C(C=C2)[O-])O)C(=O)O[3]
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Structure:
The molecule's architecture is characterized by two phenyl rings connected via a C-C single bond, allowing for rotational freedom. One ring is substituted with a carboxylic acid at the 4-position. The second ring bears both a hydroxyl group at the 3'-position and a nitro group at the 4'-position. This substitution pattern creates a complex interplay of electronic effects (electron-withdrawing nitro and carboxylic acid groups, electron-donating hydroxyl group) that governs the molecule's reactivity and intermolecular interactions.
Core Physicochemical Properties
The following table summarizes key computed and experimental physicochemical parameters. It is crucial to note that while computational models provide excellent estimations, empirical validation is the gold standard in drug development.
| Property | Value | Source | Significance in Drug Development |
| Molecular Weight | 259.21 g/mol | PubChem[3] | Influences diffusion rates and compliance with Lipinski's Rule of Five. |
| logP (Octanol/Water) | 3.1 (Computed) | PubChem[3] | A measure of lipophilicity; critical for predicting membrane permeability and absorption. Values less than 5 are generally preferred.[4] |
| pKa (Acid Dissociation Constant) | Estimated ~3.5-4.0 (Carboxylic Acid), ~7.0-7.5 (Phenol) | N/A | Governs the ionization state at physiological pH (7.4), which profoundly impacts solubility, receptor binding, and cell permeability. |
| Aqueous Solubility | Not Experimentally Determined | N/A | Directly affects bioavailability and formulation strategies. Poor solubility is a major hurdle in drug development.[5] |
| Topological Polar Surface Area (TPSA) | 103 Ų | PubChem[3] | Predicts transport properties. TPSA < 140 Ų is often associated with good oral bioavailability. |
| Hydrogen Bond Donors | 2 (Carboxylic OH, Phenolic OH) | PubChem[3] | Key for molecular recognition and interaction with biological targets. |
| Hydrogen Bond Acceptors | 5 (Carbonyl O, Carboxylic OH, Nitro O's, Phenolic OH) | PubChem[3] | Important for solubility in aqueous media and binding affinity. |
| Rotatable Bonds | 2 | PubChem[3] | Influences conformational flexibility and binding entropy. |
Experimental Determination of Physicochemical Properties
The trustworthiness of any drug development program relies on empirically validated data. The following sections detail robust protocols for determining the most critical physicochemical parameters.
Determination of pKa (Acid Dissociation Constant)
The presence of two ionizable groups (carboxylic acid and phenol) means this molecule will have at least two pKa values. Potentiometric titration is a reliable method for this determination.[6]
Principle: The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.[7] By slowly titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH, a titration curve is generated. The midpoint of the buffer regions on this curve corresponds to the pKa values.[7][8]
Step-by-Step Protocol:
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Preparation: Prepare a ~0.01 M solution of 3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid in a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility.
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Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
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Titration Setup: Place a known volume (e.g., 50 mL) of the compound solution in a beaker with a magnetic stir bar. Submerge the calibrated pH electrode and ensure the tip is clear of the stir bar.
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Titration: Add a standardized ~0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.
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Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
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Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The resulting sigmoid curve will show two inflection points. The pH at the half-equivalence point for each buffer region corresponds to the pKa of the carboxylic acid and the phenol, respectively.
Causality Behind Experimental Choices:
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Co-solvent: Used to overcome the poor aqueous solubility of many organic compounds, ensuring a homogeneous solution for accurate titration.
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Standardized Base: The exact concentration of the titrant must be known to accurately determine the equivalence points.
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Slow, Incremental Addition: Ensures the solution reaches equilibrium after each addition, providing an accurate pH reading.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the traditional and most reliable "gold standard" for logP determination.[8]
Principle: LogP is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[9] A higher logP indicates greater lipophilicity.
Step-by-Step Protocol:
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Pre-saturation: Shake n-octanol with water and water with n-octanol for 24 hours to ensure mutual saturation of the solvents. Separate the phases.
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Stock Solution: Prepare a stock solution of the compound in the n-octanol phase at a known concentration (e.g., 1 mg/mL).
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Partitioning: In a separatory funnel, combine a known volume of the octanol stock solution (e.g., 10 mL) with an equal volume of the water phase (10 mL).
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Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Let the funnel stand until the layers have completely separated.
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Sampling & Analysis: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in the aqueous phase (C_water) using UV-Vis spectroscopy or HPLC.
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Calculation:
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Calculate the concentration in the octanol phase by mass balance: C_octanol = (Initial C_octanol - C_water).
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Calculate P = C_octanol / C_water.
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Calculate logP = log₁₀(P).
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Causality Behind Experimental Choices:
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Pre-saturation of Solvents: This is a critical step to prevent volume changes during the experiment, which would alter concentrations and lead to inaccurate results.
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Vigorous Shaking: Ensures that equilibrium is reached efficiently by maximizing the interfacial surface area between the two phases.
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UV-Vis/HPLC Analysis: Provides a sensitive and quantitative method to measure the compound's concentration, which is necessary for the final calculation. A standard calibration curve must be generated for accurate quantification.[10]
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
Thermodynamic solubility is a critical parameter, and the shake-flask method provides the most accurate value.[5]
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution at equilibrium.
Step-by-Step Protocol:
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Preparation: Add an excess amount of the solid compound to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material is essential.
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the suspension at high speed to pellet the excess solid.
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Sampling: Carefully withdraw a supernatant aliquot, ensuring no solid particles are disturbed. For added certainty, the aliquot can be passed through a low-binding filter (e.g., 0.22 µm PVDF).[10]
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Analysis: Dilute the aliquot and determine the compound's concentration using a validated analytical method like HPLC-UV or LC-MS/MS.
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Result: The measured concentration is the thermodynamic aqueous solubility.
Causality Behind Experimental Choices:
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Excess Solid: Guarantees that the solution becomes saturated, which is the definition of solubility.
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Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a true thermodynamic equilibrium.[5]
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Centrifugation/Filtration: Crucial for completely separating the dissolved solute from the undissolved solid, preventing overestimation of solubility.
Caption: Workflow for thermodynamic solubility determination.
Predicted Spectroscopic Profile
While experimental spectra are definitive, the structure of 3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid allows for the prediction of key spectroscopic features.
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¹H NMR: The spectrum will be complex in the aromatic region (approx. 7.0-8.5 ppm). The carboxylic acid proton is expected to be a broad singlet far downfield (~10-12 ppm). The phenolic proton signal will likely appear between 5-10 ppm, also as a broad singlet. The exact chemical shifts are highly dependent on the solvent used.[11]
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¹³C NMR: Carbonyl carbons of carboxylic acids typically appear in the 160-180 ppm range. The aromatic carbons will generate a series of signals between ~110-160 ppm. The carbon bearing the nitro group (C-4') and the carbon bearing the hydroxyl group (C-3') will be significantly shifted due to strong electronic effects.[11]
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Infrared (IR) Spectroscopy:
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O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group of the carboxylic acid. The phenolic O-H stretch will appear around 3200-3600 cm⁻¹.
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C=O Stretch: A strong, sharp absorption for the carbonyl group of the acid will be present around 1700-1725 cm⁻¹.
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N-O Stretch: Two strong absorptions are expected for the nitro group, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
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C=C Stretch: Aromatic ring stretching will produce several peaks in the 1450-1600 cm⁻¹ region.
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Conclusion
3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid is a molecule with significant structural and electronic complexity. Its physicochemical profile, governed by the interplay of its carboxylic acid, hydroxyl, and nitro functional groups, is critical to its potential application in research and development. The computed properties—particularly its "drug-like" TPSA and logP values—suggest a favorable starting point for optimization studies. However, as emphasized in this guide, these computational predictions must be rigorously validated through empirical methods. The detailed protocols provided for determining pKa, logP, and aqueous solubility serve as a self-validating framework for researchers to generate the high-quality, reliable data necessary to advance scientific inquiry and drive successful development programs.
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